Cas no 861210-86-8 (1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one)
![1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one structure](https://ja.kuujia.com/scimg/cas/861210-86-8x500.png)
1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one 化学的及び物理的性質
名前と識別子
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- 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one
- 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone
- MLS000763919
- HMS2709J24
- SMR000336536
- Q27210198
- 1-[2-(1H-indol-3-yl)ethyl]-1,4,5,6,7,8-hexahydroquinolin-4-one
- 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one
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- インチ: 1S/C19H20N2O/c22-19-10-12-21(18-8-4-2-6-16(18)19)11-9-14-13-20-17-7-3-1-5-15(14)17/h1,3,5,7,10,12-13,20H,2,4,6,8-9,11H2
- InChIKey: KPMWKSNXHKSCLS-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CN(CCC2=CNC3C=CC=CC2=3)C2=C1CCCC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 508
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 36.1
1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2W-0889-10MG |
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone |
861210-86-8 | >90% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | 2W-0889-50MG |
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone |
861210-86-8 | >90% | 50mg |
£102.00 | 2023-09-09 | |
Key Organics Ltd | 2W-0889-100MG |
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone |
861210-86-8 | >90% | 100mg |
£146.00 | 2023-09-09 | |
Key Organics Ltd | 2W-0889-1MG |
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone |
861210-86-8 | >90% | 1mg |
£37.00 | 2023-09-09 | |
Key Organics Ltd | 2W-0889-5MG |
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone |
861210-86-8 | >90% | 5mg |
£46.00 | 2023-09-09 |
1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 861210-86-8 and Product Name: 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one
The compound with the CAS number 861210-86-8 and the product name 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both indole and tetrahydroquinoline moieties in its structure suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit promising pharmacological properties. The indole scaffold, known for its presence in numerous bioactive natural products and pharmaceuticals, plays a crucial role in modulating various biological pathways. Similarly, the tetrahydroquinoline moiety has been extensively studied for its potential in addressing a range of therapeutic targets. The specific arrangement of these functional groups in 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one may contribute to its unique chemical and biological profile.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The structural flexibility offered by the tetrahydroquinoline ring allows for modifications that can fine-tune its pharmacological properties. Additionally, the indole moiety provides a platform for further functionalization, enabling the development of derivatives with enhanced efficacy and selectivity. These features make 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one an attractive candidate for further investigation in the context of medicinal chemistry.
Recent studies have highlighted the importance of understanding the structural determinants of biological activity in heterocyclic compounds. The indole-tetrahydroquinoline hybrid structure has shown promise in various preclinical models, suggesting potential therapeutic applications. For instance, derivatives of this class have been explored for their anti-inflammatory, anti-cancer, and neuroprotective properties. The compound with CAS No. 861210-86-8 is no exception and may offer similar benefits due to its analogous structural features.
The synthesis of 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by cyclization to form the tetrahydroquinoline ring system. Subsequent functionalization at the indole moiety further refines the molecule's structure. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity during these processes.
In terms of biological evaluation, 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one has been subjected to various in vitro assays to assess its potential pharmacological activity. Preliminary results indicate that it exhibits notable interactions with specific biological targets relevant to several diseases. These interactions are thought to be mediated by the combined effects of the indole and tetrahydroquinoline pharmacophores. Further studies are ongoing to elucidate the precise mechanisms by which this compound exerts its effects.
The development of new drugs often relies on understanding how molecular structure influences biological activity. In the case of 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one, computational modeling and molecular dynamics simulations have been utilized to gain insights into its binding mode with target proteins. These studies provide valuable information for rational drug design and can guide the optimization process towards more potent and selective derivatives.
Given its promising profile, 1-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one represents a significant contribution to the pharmaceutical chemistry field. Its unique structural features and potential therapeutic applications make it a valuable asset for ongoing research efforts. As more data becomes available regarding its biological activity and synthetic feasibility, this compound is likely to play an increasingly important role in drug discovery programs worldwide.
The future prospects for this compound are bright, with ongoing research aimed at expanding its chemical space and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible clinical benefits. By leveraging cutting-edge technologies and innovative approaches in drug design, 1-[2-(1H Indol - 3 - yl)ethyl] - 5 , 6 , 7 , 8 - tetrahydroquinolin - 4 - one holds great promise as a lead compound for next-generation therapeutics.
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